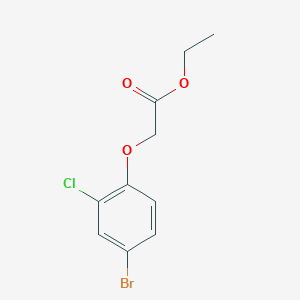
Ethyl 2-(4-bromo-2-chlorophenoxy)acetate
概要
説明
Ethyl 2-(4-bromo-2-chlorophenoxy)acetate is a chemical compound with the molecular formula C10H10BrClO3 . It has an average mass of 293.542 Da and a monoisotopic mass of 291.950165 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate consists of a bromine and a chlorine atom attached to the phenyl ring, which is further connected to an acetate group via an oxygen atom .科学的研究の応用
1. Corrosion Inhibition
Ethyl 2-(4-bromo-2-chlorophenoxy)acetate has been studied in the context of corrosion inhibition. A study conducted by Zarrouk et al. (2014) involved quantum chemical calculations on quinoxalines compounds, including derivatives of ethyl 2-(4-bromo-2-chlorophenoxy)acetate, to determine their effectiveness as corrosion inhibitors for copper in nitric acid media. The research found a correlation between molecular structure and inhibition efficiency, validating the potential use of this compound in corrosion prevention applications (Zarrouk et al., 2014).
2. Antimicrobial Applications
Patel et al. (2009) explored the antimicrobial properties of derivatives of ethyl (4-chlorophenoxy)acetate, a compound closely related to ethyl 2-(4-bromo-2-chlorophenoxy)acetate. They synthesized various derivatives and assessed their antimicrobial efficacy, suggesting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2009).
3. Solubility Studies
The solubility of compounds like ethyl 2-(4-bromo-2-chlorophenoxy)acetate in different solvents is an area of research with practical applications in industrial processes. Lei et al. (2011) measured the solubilities of a similar compound, 2-(2,4,6-trichlorophenoxy)ethyl bromide, in various solvents across different temperatures. Their findings are crucial for understanding the behavior of such compounds in different industrial applications (Lei et al., 2011).
4. Organic Synthesis
In organic chemistry, ethyl 2-(4-bromo-2-chlorophenoxy)acetate and its derivatives are valuable for synthesizing various organic compounds. For example, Alliot et al. (2013) reported on the rearrangement of similar esters under basic conditions to form 2-oxopropyl derivatives, a process significant for organic synthesis methodologies (Alliot et al., 2013).
特性
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTGINBBIGLLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

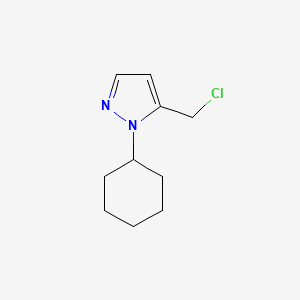
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)
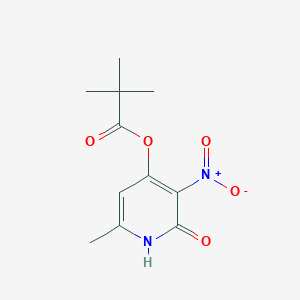
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)
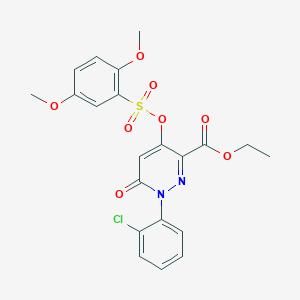

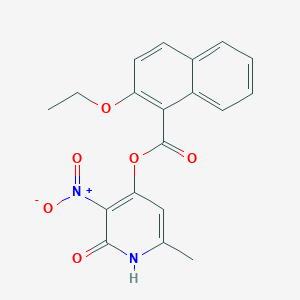
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)
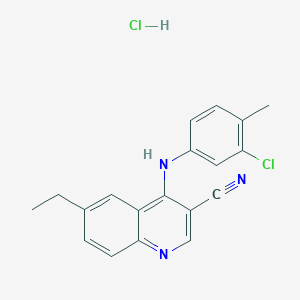
![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)
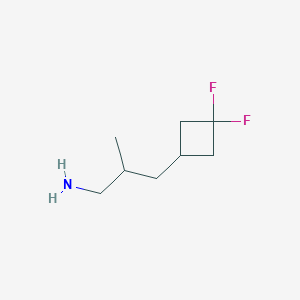
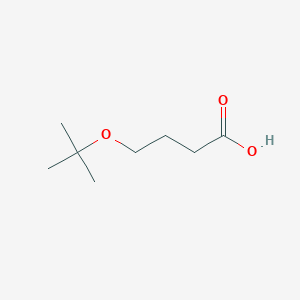
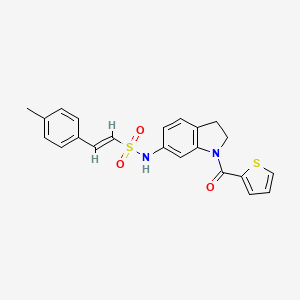
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)